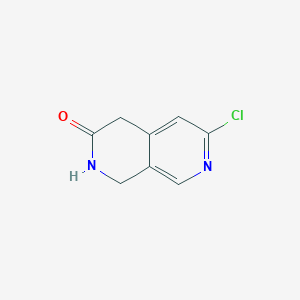

6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one

CAS No.: 1393558-33-2

Cat. No.: VC8237513

Molecular Formula: C8H7ClN2O

Molecular Weight: 182.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1393558-33-2 |

|---|---|

| Molecular Formula | C8H7ClN2O |

| Molecular Weight | 182.61 g/mol |

| IUPAC Name | 6-chloro-2,4-dihydro-1H-2,7-naphthyridin-3-one |

| Standard InChI | InChI=1S/C8H7ClN2O/c9-7-1-5-2-8(12)11-4-6(5)3-10-7/h1,3H,2,4H2,(H,11,12) |

| Standard InChI Key | QLMYDUMKXXBULG-UHFFFAOYSA-N |

| SMILES | C1C2=CC(=NC=C2CNC1=O)Cl |

| Canonical SMILES | C1C2=CC(=NC=C2CNC1=O)Cl |

Introduction

6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one is a heterocyclic compound belonging to the naphthyridine family. This class of compounds is characterized by a bicyclic structure containing two pyridine rings fused together. The specific compound under discussion features a chlorine atom at the 6th position and a keto group at the 3rd position in its dihydro form.

Structural Features

The molecular formula of 6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one is , with a molecular weight of approximately 182.61 g/mol. Its structure includes:

-

A bicyclic naphthyridine core.

-

A chlorine substituent at position 6.

-

A keto group at position 3.

-

A partially reduced dihydro configuration between positions 1 and 4.

Synthesis and Derivatives

The synthesis of naphthyridine derivatives often involves condensation reactions starting from pyridine or pyridone precursors. Specific methods for synthesizing compounds like 6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one include:

-

Cyclization Reactions: Using chlorinated intermediates to introduce the chlorine substituent at position 6.

-

Functional Group Modifications: Employing selective oxidation or reduction steps to achieve the dihydro and keto functionalities .

Applications in Drug Development

Compounds in the naphthyridine family are being investigated for pharmaceutical applications due to their ability to interact with biological targets such as enzymes and receptors. Examples include:

-

PDE5 Inhibitors: Naphthyridines have shown promise as phosphodiesterase inhibitors for treating neurodegenerative diseases like Alzheimer’s .

-

Antileishmanial Agents: Certain derivatives exhibit potent activity against Leishmania parasites .

Research Insights and Future Directions

Research on naphthyridine derivatives highlights their potential for therapeutic applications due to their chemical versatility and biological activity:

-

Structure-Activity Relationship (SAR): Modifications at positions C3 and C6 significantly influence biological activity .

-

Optimization Strategies: Efforts focus on improving aqueous solubility and metabolic stability for drug development .

Future studies should explore:

-

Detailed pharmacokinetic profiling.

-

Broader screening against disease models.

-

Development of targeted delivery systems for enhanced efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume